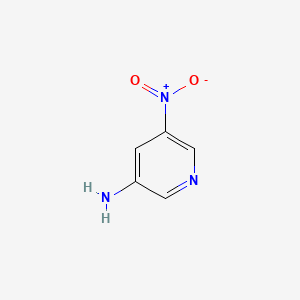

5-Nitropyridin-3-amine

Beschreibung

BenchChem offers high-quality 5-Nitropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376548 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-59-8 | |

| Record name | 5-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitropyridin-3-amine CAS number and properties

An In-Depth Technical Guide to 5-Nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Development

Introduction

5-Nitropyridin-3-amine, identified by the CAS number 934-59-8 , is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] This compound, characterized by a pyridine ring functionalized with both an amino and a nitro group, possesses a unique electronic architecture that renders it highly reactive and versatile.[2] Its significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a foundational building block for a diverse array of complex molecules.[2] This guide offers a comprehensive overview of 5-Nitropyridin-3-amine, detailing its chemical and physical properties, synthetic utility, safety protocols, and applications for researchers, scientists, and professionals in drug development.

Core Properties of 5-Nitropyridin-3-amine

A thorough understanding of the physicochemical properties of 5-Nitropyridin-3-amine is fundamental to its effective application in research and synthesis. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine core significantly influences its reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 934-59-8 | [1][2][3][4][5] |

| Molecular Formula | C5H5N3O2 | [1][3][5] |

| Molecular Weight | 139.11 g/mol | [1][3][5] |

| Appearance | Light yellow to yellow solid | [2] |

| IUPAC Name | 5-nitropyridin-3-amine | [1][3] |

| Synonyms | 3-Amino-5-nitropyridine, 5-Nitro-pyridin-3-ylamine | [2][3] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 5-Nitropyridin-3-amine are routinely accomplished using a suite of spectroscopic techniques. These methods provide invaluable insights into the molecular framework and are critical for quality control in synthetic applications.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-Nitropyridin-3-amine provides characteristic signals for the aromatic protons on the pyridine ring, as well as the protons of the amine group, confirming the compound's structural integrity.[6]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of 5-Nitropyridin-3-amine, with the molecular ion peak corresponding to its calculated molecular mass.

-

Infrared Spectroscopy (IR): The IR spectrum reveals the presence of key functional groups, including the characteristic stretching vibrations of the N-H bonds in the amino group and the N-O bonds in the nitro group.

Reactivity and Synthetic Pathways

The chemical behavior of 5-Nitropyridin-3-amine is dictated by the interplay of its functional groups. The amino group can act as a nucleophile, while the nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This dual reactivity makes it a versatile precursor for a wide range of more complex molecules.[2][7]

The synthesis of nitropyridines, in general, can be challenging due to the pyridine ring's resistance to direct nitration.[8] However, various synthetic strategies have been developed to produce compounds like 5-Nitropyridin-3-amine. A generalized synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of 5-Nitropyridin-3-amine.

Core Applications in Research and Drug Development

5-Nitropyridin-3-amine is a valuable building block in the synthesis of a variety of biologically active molecules.[2] Its pyridine core is a common motif in many pharmaceutical agents.[2]

-

Pharmaceutical Intermediates: The compound serves as a crucial precursor in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][9] The amino and nitro groups provide reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures.[2][7]

-

Agrochemicals: Similar to its role in pharmaceuticals, 5-Nitropyridin-3-amine is utilized in the development of new pesticides, herbicides, and fungicides.[2][7]

-

Enzyme Inhibition Studies: The structural motifs derived from nitropyridines have been investigated for their potential as enzyme inhibitors, which could influence various biochemical pathways.[7] The ability of the amino group to form hydrogen bonds is a key factor in its interaction with biological macromolecules.[7][10]

Safety, Handling, and First Aid Protocols

Due to its potential hazards, proper handling of 5-Nitropyridin-3-amine is crucial in a laboratory setting. It is classified as a substance that can cause skin and eye irritation and may be harmful if inhaled or ingested.[11]

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Keep away from sources of ignition.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep in a dark place under an inert atmosphere.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[12]

Experimental Workflow: Nucleophilic Aromatic Substitution

The following is a representative, step-by-step experimental workflow illustrating the use of 5-Nitropyridin-3-amine in a nucleophilic aromatic substitution reaction. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction conditions.

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction using 5-Nitropyridin-3-amine.

Conclusion

5-Nitropyridin-3-amine is a chemical compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of valuable molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The unique combination of an amino and a nitro group on the pyridine ring provides a platform for diverse chemical transformations, solidifying its importance as a building block in modern organic synthesis.

References

-

5-NITROPYRIDIN-3-AMINE | CAS 934-59-8 - Matrix Fine Chemicals. (URL: [Link])

-

The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (URL: [Link])

-

5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem - NIH. (URL: [Link])

-

N-Methyl-5-nitropyridin-3-amine. (URL: [Link])

-

The Role of Nitropyridines in Pharmaceutical Development. (URL: [Link])

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

-

2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. (URL: [Link])

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (URL: [Link])

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

-

2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])

-

Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])

-

2-methyl-5-nitropyridin-3-amine CAS NO.51984-61-3. (URL: [Link])

-

c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

-

Hypothetical types of biochemistry - Wikipedia. (URL: [Link])

-

4-Pyridinamine, 3-nitro- - ChemBK. (URL: [Link])

-

3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem. (URL: [Link])

Sources

- 1. 5-NITROPYRIDIN-3-AMINE | CAS 934-59-8 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. 5-Nitropyridin-3-amine | 934-59-8 [chemicalbook.com]

- 6. 5-Nitropyridin-3-amine(934-59-8) 1H NMR [m.chemicalbook.com]

- 7. Buy N-Methyl-5-nitropyridin-3-amine [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine [cymitquimica.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 5-Nitropyridin-3-amine: Properties, Reactivity, and Applications

Introduction

5-Nitropyridin-3-amine, also known as 3-Amino-5-nitropyridine, is a heterocyclic organic compound that serves as a vital building block in modern chemical synthesis.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and a potent electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 5-Nitropyridin-3-amine, its characteristic reactivity, analytical methodologies for its characterization, and its significant applications, particularly within the pharmaceutical and agrochemical sectors.[1] For researchers and professionals in drug development, understanding the nuances of this molecule is key to leveraging its synthetic potential.

Physicochemical Properties

5-Nitropyridin-3-amine is typically a light yellow to yellow solid, a characteristic that makes it suitable for a variety of demanding applications.[1] The presence of both the amino and nitro functional groups results in a significant molecular polarity.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | PubChem[3] |

| Molecular Weight | 139.11 g/mol | PubChem[3] |

| Appearance | Light yellow to yellow solid | GES BIOTECH INC.[1] |

| IUPAC Name | 5-nitropyridin-3-amine | PubChem[3] |

| CAS Number | 934-59-8 | PubChem[3] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[3] |

| Complexity | 133 | PubChem[3] |

Chemical Structure and Reactivity

The chemical behavior of 5-Nitropyridin-3-amine is dictated by the interplay of its functional groups on the pyridine ring. The amino group (-NH₂) acts as an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group.[2][4] This electronic arrangement significantly influences the electron density of the pyridine ring, making it susceptible to a range of chemical transformations.

The nitro group's strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution reactions.[2][5] The amino group, conversely, is a site of nucleophilicity and can readily participate in reactions such as acylation.

Caption: Electronic influence of functional groups on 5-Nitropyridin-3-amine.

Key chemical transformations involving 5-Nitropyridin-3-amine include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin and hydrochloric acid or through catalytic hydrogenation.[6] This transformation is fundamental in synthesizing diamino pyridine derivatives, which are precursors to more complex heterocyclic systems.

-

Reactions of the Amino Group: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents.[6] Acylation reactions can convert the amino group into an amide, a modification often employed in drug synthesis to alter the molecule's physicochemical properties.[2]

-

Nucleophilic Aromatic Substitution: Due to the strong electron-withdrawing effect of the nitro group, the carbon atoms of the pyridine ring are susceptible to attack by nucleophiles.[2]

Spectroscopic Data

The characterization of 5-Nitropyridin-3-amine and its derivatives relies on standard spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available in various chemical databases.[7][8] This information is crucial for confirming the structure and purity of the compound during synthesis and analysis.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a standard method for determining the purity of a 5-Nitropyridin-3-amine sample.

Objective: To assess the purity of a 5-Nitropyridin-3-amine sample using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials and Reagents:

-

5-Nitropyridin-3-amine reference standard (≥98% purity)

-

5-Nitropyridin-3-amine sample for analysis

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting condition could be 80:20 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of 5-Nitropyridin-3-amine (typically around its λmax).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the 5-Nitropyridin-3-amine reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample solution by dissolving a known amount of the 5-Nitropyridin-3-amine sample in the mobile phase to a concentration similar to the working standard.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 3. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy N-Methyl-5-nitropyridin-3-amine [smolecule.com]

- 7. 5-Nitropyridin-3-amine(934-59-8) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitropyridin-3-amine

Preamble: The Strategic Importance of 5-Nitropyridin-3-amine

5-Nitropyridin-3-amine, also known as 3-Amino-5-nitropyridine (CAS No. 934-59-8), is a pivotal molecular building block in modern organic synthesis.[1] Its significance stems from the unique electronic and steric arrangement of its functional groups: a nucleophilic amino group and an electron-withdrawing nitro group on a pyridine scaffold. This distinct architecture makes it a highly sought-after intermediate in the development of complex molecular targets.[1]

The pyridine core is a prevalent feature in numerous biologically active compounds, and the dual functional groups of this molecule offer versatile handles for subsequent chemical modifications.[1] Consequently, 5-Nitropyridin-3-amine serves as a crucial precursor in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of a robust synthetic route and the essential analytical techniques required to validate the identity and purity of this important compound.

The Synthetic Challenge: Navigating the Regiochemistry of Pyridine Nitration

The direct synthesis of 5-Nitropyridin-3-amine via electrophilic nitration of 3-aminopyridine is synthetically challenging and generally avoided. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene.[2] Furthermore, the powerful activating and ortho-, para-directing effects of the amino group compete with the deactivating and meta-directing influence of the ring nitrogen, often leading to a mixture of undesired isomers (such as 2-nitro- and 6-nitro- derivatives) and low yields.[3]

To overcome this regiochemical challenge, a more controlled, multi-step approach is required. The strategy outlined herein involves the protection of the highly activating amino group as an acetamide. This modification tempers the activating nature of the amine and sterically hinders the positions ortho to it (positions 2 and 4), thereby favoring nitration at the C-5 position. The synthesis is completed by the subsequent hydrolysis of the amide to reveal the target primary amine.

Recommended Synthesis Workflow

The following section details a reliable, three-step synthesis of 5-Nitropyridin-3-amine starting from the readily available 3-aminopyridine.

Caption: A three-step workflow for the synthesis of 5-Nitropyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetamidopyridine (Protection)

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopyridine (1.0 eq) in pyridine (approx. 3-4 volumes).

-

Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The product, 3-acetamidopyridine, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual pyridine, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-Acetamido-5-nitropyridine (Nitration)

-

Setup: In a clean, dry three-necked flask, add concentrated sulfuric acid (approx. 4-5 volumes relative to the starting material). Cool the acid to 0°C using an ice-salt bath.

-

Addition: Slowly add 3-acetamidopyridine (1.0 eq) in small portions, maintaining the temperature below 10°C. The solid will dissolve to form a solution.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixture dropwise to the reaction flask, ensuring the internal temperature is strictly maintained between 0-10°C. The nitration of aromatic rings is highly exothermic, and careful temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction: Stir the mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the nitrated product to precipitate.

-

Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol. Dry the product, 3-acetamido-5-nitropyridine, under vacuum.

Step 3: Synthesis of 5-Nitropyridin-3-amine (Deprotection)

-

Setup: Place the crude 3-acetamido-5-nitropyridine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add aqueous hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux. The amide hydrolysis is acid-catalyzed and requires elevated temperatures to proceed at a reasonable rate.

-

Progression: Monitor the reaction by TLC until all the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Collect the resulting light yellow to yellow solid by vacuum filtration.[1] Wash the solid with cold water and dry it under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structural identity and assess the purity of the synthesized 5-Nitropyridin-3-amine. The combination of spectroscopic and physical data provides a robust, self-validating confirmation of the final product.

Caption: The logical relationship between analytical techniques and structural features.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 934-59-8 | [4] |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [1][5] |

| Purity | ≥97% (typical commercial grade) | |

| Storage | Store at 2-8°C under an inert atmosphere | [5] |

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 5-Nitropyridin-3-amine.

| Technique | Expected Data | Interpretation | Source(s) |

| ¹H NMR | δ ~8.8-9.0 (d, 1H, H-2), ~8.4-8.6 (d, 1H, H-6), ~7.8-8.0 (t, 1H, H-4), ~5.5-6.5 (br s, 2H, -NH₂) | Confirms the substitution pattern and presence of the primary amine protons. The broadness of the amine signal is due to hydrogen bonding and exchange.[6] | [7] |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands, N-H stretch), ~1530-1570 cm⁻¹ (asymmetric N-O stretch), ~1340-1380 cm⁻¹ (symmetric N-O stretch) | Confirms the presence of a primary amine (-NH₂) and a nitro group (-NO₂). Primary amines typically show two N-H stretching bands.[6][8] | [7] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 139 | Confirms the molecular weight. The odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6] | [7] |

Safety, Handling, and Storage

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used, particularly fuming nitric acid and concentrated sulfuric acid, are highly corrosive and strong oxidizing agents; handle with extreme care.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage: 5-Nitropyridin-3-amine should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability.[5]

Conclusion

5-Nitropyridin-3-amine is a valuable synthetic intermediate whose preparation requires a strategic approach to ensure correct regioselectivity. The detailed three-step synthesis from 3-aminopyridine, involving protection, nitration, and deprotection, represents a reliable and scalable method for its production. The identity and purity of the final product can be unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, which together form a self-validating analytical workflow. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to successfully synthesize and characterize this important chemical building block.

References

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC, National Center for Biotechnology Information. [Link]

-

The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. BLKChemical. [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

5-Nitropyridin-3-amine | C5H5N3O2. PubChem, National Center for Biotechnology Information. [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

- Process for preparation of nitropyridine derivatives.

-

Supporting Information for "Palladium-catalyzed C–H functionalization/C–N bond formation: a novel, efficient route to diverse N-hydroxy- and N-aminopyridinones". The Royal Society of Chemistry. [Link]

-

Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]

-

2-Amino-5-nitropyridine. NIST WebBook. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines. Fiveable. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Nitropyridin-3-amine | 934-59-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Nitropyridin-3-amine(934-59-8) 1H NMR [m.chemicalbook.com]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Nitropyridin-3-amine, a key heterocyclic amine, serves as a versatile building block in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its inherent reactivity, stemming from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring, makes a thorough understanding of its physicochemical properties paramount for its effective utilization.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of 5-Nitropyridin-3-amine. We will delve into its solubility profile in various organic solvents and aqueous systems, offering a predictive framework based on the principle of "like dissolves like." Furthermore, this guide will outline a systematic approach to evaluating the stability of 5-Nitropyridin-3-amine under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for both solubility determination and stability-indicating assays are provided to empower researchers in their laboratory investigations. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling them to handle, formulate, and synthesize with 5-Nitropyridin-3-amine with a foundation of scientific integrity and technical accuracy.

Introduction to 5-Nitropyridin-3-amine: A Versatile Synthetic Intermediate

5-Nitropyridin-3-amine, also known as 3-amino-5-nitropyridine, is a yellow to light brown crystalline solid with the chemical formula C₅H₅N₃O₂.[2] Its molecular structure, featuring a pyridine ring substituted with an amino group at the 3-position and a nitro group at the 5-position, imparts a unique electronic character that makes it a highly valuable intermediate in organic synthesis.[1][2] The pyridine core is a common motif in many biologically active molecules, and the amino and nitro groups provide reactive sites for a variety of chemical transformations.[1] This has led to its widespread use in the development of novel pharmaceuticals and agrochemicals.[1]

Given its importance, a comprehensive understanding of the solubility and stability of 5-Nitropyridin-3-amine is crucial for its practical application. Solubility dictates the choice of solvents for reactions, purification, and formulation, while stability information is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact the safety and efficacy of the final product.

Solubility Profile of 5-Nitropyridin-3-amine

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and purification. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. 5-Nitropyridin-3-amine, with its polar amino and nitro groups, is expected to exhibit greater solubility in polar solvents.

Qualitative Solubility and Predictive Analysis

Based on the chemical structure of 5-Nitropyridin-3-amine and general characteristics of nitropyridine derivatives, a qualitative solubility profile can be predicted. Nitropyridines are generally characterized as being sparingly soluble in water but more soluble in organic solvents.[3] The presence of the amino group, capable of hydrogen bonding, may slightly enhance its aqueous solubility compared to other nitropyridines. However, the overall aromatic and nitro-substituted structure suggests that its solubility in water will be limited.

Quantitative Solubility Data

While specific experimental data for 5-Nitropyridin-3-amine is not widely available in the public domain, the following table provides an estimated solubility profile in common laboratory solvents based on the properties of structurally similar molecules and general principles of solubility. It is imperative for researchers to experimentally determine the precise solubility in their specific solvent systems.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility of 5-Nitropyridin-3-amine |

| Water | H₂O | 80.1 | Sparingly Soluble |

| Methanol | CH₃OH | 32.7 | Soluble |

| Ethanol | C₂H₅OH | 24.5 | Soluble |

| Acetone | C₃H₆O | 20.7 | Soluble |

| Acetonitrile | C₂H₃N | 37.5 | Soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | Moderately Soluble |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Moderately Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |

| n-Hexane | C₆H₁₄ | 1.9 | Insoluble |

Table 1: Predicted Solubility Profile of 5-Nitropyridin-3-amine in Common Solvents.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of 5-Nitropyridin-3-amine in a given solvent at a specific temperature.

Materials:

-

5-Nitropyridin-3-amine (of known purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 5-Nitropyridin-3-amine to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the containers in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the solutions to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Nitropyridin-3-amine. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Diagram of Solubility Determination Workflow:

Caption: Workflow for experimental solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 5-Nitropyridin-3-amine is critical for ensuring its quality, safety, and efficacy in its applications. Forced degradation studies are designed to accelerate the degradation of a substance under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential liabilities.

General Stability Considerations

5-Nitropyridin-3-amine is described as having good stability under conventional conditions.[2] However, its structure suggests potential susceptibility to certain degradation pathways. The amino group can be prone to oxidation, while the nitro group can be reduced. The pyridine ring itself can undergo various reactions under harsh conditions. It is recommended to store 5-Nitropyridin-3-amine in a dark place under an inert atmosphere at 2-8°C.

Forced Degradation Studies: A Systematic Approach

Forced degradation studies should be conducted under a variety of stress conditions to cover the most common degradation pathways. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent compound.

Diagram of Forced Degradation Workflow:

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols provide a starting point for conducting forced degradation studies on 5-Nitropyridin-3-amine. The specific conditions (e.g., concentration of reagents, temperature, duration of exposure) may need to be adjusted to achieve the target degradation level.

-

Acidic Hydrolysis: Dissolve 5-Nitropyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve 5-Nitropyridin-3-amine in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Dissolve 5-Nitropyridin-3-amine in a mixture of water and a co-solvent (if necessary for solubility) and heat at a controlled temperature (e.g., 80°C) for a specified time.

-

Dissolve 5-Nitropyridin-3-amine in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and protect it from light. Monitor the degradation over time.

-

Expose a solution of 5-Nitropyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber). A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

-

Expose a solid sample of 5-Nitropyridin-3-amine to a controlled high temperature (e.g., 80°C or higher, depending on its melting point) in a calibrated oven for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

Analytical Methodology for Stability-Indicating Assays

A validated stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where 5-Nitropyridin-3-amine and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to elucidate their structures.

Summary of Key Physicochemical and Stability Data

| Parameter | Description | Reference/Methodology |

| CAS Number | 934-59-8 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | Yellow to light brown crystalline solid | [2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Predicted; requires experimental verification. |

| Storage Conditions | 2-8°C, in a dark place, under an inert atmosphere. | |

| Stability | Generally stable under conventional conditions, but susceptible to forced degradation. | [2] |

Table 2: Summary of Key Properties of 5-Nitropyridin-3-amine.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of 5-Nitropyridin-3-amine, a critical intermediate in the pharmaceutical and agrochemical industries. While specific quantitative data remains to be fully elucidated in publicly available literature, this guide offers a robust framework for researchers to predict and experimentally determine these crucial parameters. The detailed protocols for solubility determination and forced degradation studies, along with the principles of stability-indicating method development, are designed to be immediately applicable in a laboratory setting. A thorough understanding and application of the principles and methodologies outlined in this guide will enable scientists and developers to utilize 5-Nitropyridin-3-amine with greater confidence, ensuring the quality, safety, and efficacy of their final products.

References

-

3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

-

The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

-

Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

-

2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]

-

Forced degradation and impurity profiling. [Link]

-

Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]

-

3-Amino-4-nitropyridine. PubChem. [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

-

Forced degradation study of thiocolchicoside: Characterization of its degradation products. [Link]

-

Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Thermal Analysis. Penn State Materials Research Institute. [Link]

-

Concentration of degradation products after 5 weeks determined by LC-MS. ResearchGate. [Link]

-

Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. [Link]

-

(a), (b) Differential scanning calorimetry (DSC) traces, and (c) photographs of the heating studies of materials at different temperatures. ResearchGate. [Link]

-

Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. ResearchGate. [Link]

-

Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

-

Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. PubMed. [Link]

-

Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. [Link]

-

Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

-

Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. [Link]

Sources

reactivity of the amino group in 5-Nitropyridin-3-amine

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Nitropyridin-3-amine

Abstract

5-Nitropyridin-3-amine is a pivotal intermediate in contemporary organic synthesis, finding extensive application in the development of novel pharmaceutical and agrochemical agents.[1] Its synthetic versatility stems from the unique interplay of its three functional components: the pyridine ring, a potent electron-withdrawing nitro group, and a nucleophilic amino group. This guide provides an in-depth analysis of the reactivity of the amino group, focusing on the profound electronic modulation exerted by the heterocyclic scaffold and the nitro substituent. We will explore the causality behind its attenuated nucleophilicity and basicity, detail field-proven protocols for its key transformations—including acylation, diazotization, and its role in cross-coupling reactions—and offer insights for researchers, scientists, and drug development professionals seeking to leverage this valuable building block.

The Electronic Architecture of 5-Nitropyridin-3-amine

To comprehend the reactivity of the amino group, one must first understand the electronic landscape of the entire molecule. The pyridine ring itself is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom withdraws electron density from the ring carbons through both inductive and resonance effects, rendering pyridine less reactive towards electrophilic aromatic substitution than benzene.[2]

The introduction of a nitro group at the 5-position drastically amplifies this electron deficiency. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, pulling electron density from the ring via strong resonance and inductive effects.[3][4] This makes the pyridine ring exceptionally electron-poor.

Counteracting these powerful withdrawing forces is the amino group at the 3-position, which is typically an electron-donating group. However, its ability to donate its lone pair of electrons into the ring is significantly diminished. The combined pull from the ring nitrogen and the nitro group effectively delocalizes the amino nitrogen's lone pair, severely reducing its availability for protonation or reaction with electrophiles. This results in a significant decrease in the basicity and nucleophilicity of the amino group compared to simpler aminopyridines or aniline.[5][6]

Caption: Electronic influences on 5-Nitropyridin-3-amine.

Physicochemical and Spectroscopic Data

A summary of key properties for 5-Nitropyridin-3-amine is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | PubChem CID: 2762893[7] |

| Molecular Weight | 139.11 g/mol | PubChem CID: 2762893[7] |

| CAS Number | 934-59-8 | PubChem CID: 2762893[7] |

| Appearance | Light yellow to yellow solid | N/A |

| Melting Point | 158-162 °C | Sigma-Aldrich |

| IUPAC Name | 5-nitropyridin-3-amine | PubChem CID: 2762893[7] |

Key Transformations of the Amino Group

The attenuated reactivity of the amino group dictates the conditions required for its chemical modification. While less reactive than many other primary aromatic amines, it remains a synthetically useful handle for building molecular complexity.

Acylation Reactions

Causality: Acylation of the amino group is a fundamental transformation used for protection or for the introduction of new amide-based functionalities. Due to the reduced nucleophilicity of the amine, this reaction often requires highly reactive acylating agents, such as acid chlorides or anhydrides, and may necessitate the use of a base to scavenge the acid byproduct. The resulting amide is a crucial intermediate in the synthesis of various bioactive molecules.[8]

Experimental Protocol: Synthesis of N-(5-nitropyridin-3-yl)cyclopropanecarboxamide

This protocol is adapted from methodologies described for the acylation of deactivated amino-nitropyridines.[8]

-

Reaction Setup: To a stirred solution of 5-Nitropyridin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture over 15-20 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the desired product.

Caption: General workflow for the acylation of 5-Nitropyridin-3-amine.

Diazotization and Sandmeyer Reactions

Causality: The conversion of a primary aromatic amine to a diazonium salt via diazotization is a cornerstone of synthetic chemistry, opening pathways to a vast array of functionalities.[9][10] The amino group on 5-nitropyridin-3-amine can be transformed into a diazonium group (-N₂⁺), which is an excellent leaving group and can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions. The reaction must be performed at low temperatures (typically 0-5 °C) as aromatic diazonium salts are often unstable at higher temperatures.[11]

Experimental Protocol: General Procedure for Diazotization

-

Acidic Solution: Suspend or dissolve 5-Nitropyridin-3-amine (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong mineral acid (e.g., 2.5-3.0 eq of HCl or H₂SO₄). Stir vigorously to ensure good dispersion.

-

Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Intermediate Use: The resulting diazonium salt solution is typically used immediately in a subsequent reaction without isolation. For a Sandmeyer reaction (e.g., chlorination), this solution would be added slowly to a solution or suspension of a copper(I) chloride catalyst.

Caption: Simplified mechanism of the diazotization reaction.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Causality: While the amino group itself can be a nucleophile in C-N bond formation, its presence is a critical consideration when performing other cross-coupling reactions (like Suzuki or Buchwald-Hartwig) on a halo-substituted version of the molecule. Both the pyridine nitrogen and the exocyclic amino group are basic sites that can coordinate to the palladium catalyst, forming stable, inactive complexes that inhibit or "poison" the catalytic cycle.[12][13]

Field-Proven Insight: Overcoming this catalyst inhibition is a common challenge with aminopyridine substrates. Modern synthetic strategies rely on specialized ligands that are both electron-rich and sterically bulky, such as biaryl monophosphines (e.g., XPhos, RuPhos) or certain bidentate ligands (e.g., Josiphos).[12][14][15] These ligands promote the desired reductive elimination step and disfavor the formation of off-cycle inhibitor complexes, enabling efficient coupling even with challenging heterocyclic substrates.[14]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes the coupling of a generic heteroaryl chloride with a primary amine, illustrating the key components needed for success with substrates like those derived from 5-nitropyridin-3-amine.

-

Reaction Setup: To an oven-dried reaction vessel, add the heteroaryl chloride (1.0 eq), the amine coupling partner (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).

-

Solvent Addition: Add a dry, deoxygenated aprotic solvent (e.g., toluene or dioxane) via syringe.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Basicity Analysis

To quantitatively appreciate the electronic impact of the nitro group and pyridine ring, it is instructive to compare the basicity of 5-nitropyridin-3-amine with related structures. Basicity is typically compared using the pKa of the conjugate acid (BH⁺); a lower pKa indicates a weaker base.

| Compound | Structure | pKa of Conjugate Acid | Rationale for Basicity |

| Aniline | C₆H₅NH₂ | ~4.6 | Lone pair delocalized into the benzene ring. |

| Pyridine | C₅H₅N | ~5.2 | Lone pair is in an sp² orbital, not involved in aromaticity. |

| 4-Aminopyridine | 4-NH₂-C₅H₄N | 9.17[16][17] | Amino group donates electron density, increasing basicity of the ring nitrogen. |

| 2-Aminopyridine | 2-NH₂-C₅H₄N | 6.86[16][17] | Electron donation from the amino group increases ring nitrogen basicity. |

| 5-Nitropyridin-3-amine | 3-NH₂-5-NO₂-C₅H₃N | ~2.5 (Estimated) * | The powerful -I and -M effects of the NO₂ group and ring N overwhelm the +M effect of the NH₂ group, drastically reducing electron density and basicity. |

Conclusion

The is a classic example of functional group modulation by powerful electronic effects. The combined electron-withdrawing nature of the pyridine nitrogen and the 5-nitro substituent renders the amino group significantly less basic and nucleophilic than in simpler aromatic amines. This attenuated reactivity is not a limitation but a key feature that synthetic chemists can exploit. It allows for selective transformations and requires a rational choice of reagents and conditions, particularly the use of highly reactive electrophiles for acylation and robust, specialized catalyst systems for palladium-catalyzed cross-coupling reactions. A thorough understanding of this electronic interplay is essential for the effective and strategic application of this versatile building block in the synthesis of complex, high-value molecules.

References

-

Brainly.com. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? Available at: [Link]

-

Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

-

Fengchen Group. The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available at: [Link]

-

Harris, M. G., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3806. Available at: [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Available at: [Link]

-

ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. Available at: [Link]

-

Chemistry LibreTexts. (2024, February 25). 24.3: Basicity of Amines. Available at: [Link]

-

Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Available at: [Link]

-

University of Groningen research portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

Prager, R. H., et al. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(9), 6088–6099. Available at: [Link]

-

ResearchGate. (2017, December 26). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. Available at: [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(5), 973-979. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

Pearson. (2023, September 24). EAS Reactions of Pyridine. Available at: [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Semantic Scholar. (2004, January 27). Nitropyridines: Synthesis and reactions. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762893, 5-Nitropyridin-3-amine. Available at: [Link]

-

ACS Publications. Diazotization of heterocyclic primary amines. Chemical Reviews. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (2020). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]

-

The Royal Society of Chemistry. (Supporting Information). Available at: [Link]

-

Matsushita, H., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(22), 5396. Available at: [Link]

-

Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Available at: [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. Available at: [Link]

-

YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available at: [Link]

-

BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Available at: [Link]

- Google Patents. EP0003656B1 - Process for the diazotisation of amines.

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 5-Nitropyridin-3-amine | C5H5N3O2 | CID 2762893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. research.rug.nl [research.rug.nl]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. quora.com [quora.com]

- 17. quora.com [quora.com]

role of the nitro group in 5-Nitropyridin-3-amine reactivity

An In-depth Technical Guide: The Role of the Nitro Group in the Reactivity of 5-Nitropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridin-3-amine is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its unique reactivity profile is dictated by the complex interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group, all situated on an intrinsically electron-deficient pyridine core. This guide offers a detailed exploration of the nitro group's role in modulating the chemical behavior of this molecule. We will dissect the electronic architecture, predict and explain its reactivity in key transformations such as nucleophilic and electrophilic aromatic substitution, and analyze its influence on the basicity of the amino functionality. This document serves as a technical resource, providing not only mechanistic insights but also practical, field-proven protocols for its application in synthesis.

The Electronic Architecture of the Pyridine Core

The pyridine ring is a six-membered heterocycle structurally related to benzene, but with one methine group replaced by a nitrogen atom.[1] This substitution has profound electronic consequences:

-

Inductive Effect: Nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This reduces the electron density on the carbon atoms, making pyridine less susceptible to electrophilic attack than benzene.[2]

-

Aromaticity and Basicity: The nitrogen lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[1] This makes the nitrogen atom basic and available for protonation or coordination with Lewis acids, which further deactivates the ring toward electrophiles by introducing a positive charge.[1][2]

-

Reactivity Landscape: The overall electron deficiency makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where resonance stabilization of the negative charge in the intermediate is most effective.[1][3]

The Dueling Influence of Amino and Nitro Substituents

In 5-Nitropyridin-3-amine, the intrinsic properties of the pyridine ring are further modulated by two powerful functional groups with opposing electronic effects.[4][5]

-

The Amino Group (–NH₂): Located at the C3 position, the amino group is a potent electron-donating group (+R) via resonance. It pushes electron density into the ring, activating it towards electrophilic attack. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

-

The Nitro Group (–NO₂): Positioned at C5, the nitro group is one of the strongest electron-withdrawing groups (-R, -I). It pulls electron density out of the ring through both resonance and inductive effects.[6][7] This has two major consequences: it strongly deactivates the ring for electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[7][8]

The coexistence of these groups creates a "push-pull" system where the molecule exhibits distinct regions of high and low electron density, governing its reactivity.

Caption: Logical flow of substituent effects on the core molecule.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The most significant role of the nitro group in 5-Nitropyridin-3-amine is the profound activation of the pyridine ring towards nucleophilic attack. This is the molecule's dominant and most synthetically useful mode of reactivity.

Mechanism and Regioselectivity

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity is then restored by the departure of a leaving group.

In 5-Nitropyridin-3-amine, there isn't a conventional leaving group like a halide. However, the strong activation by the nitro group enables a specific type of SₙAr called Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is ultimately displaced.[9][10]

The nitro group at C5, in concert with the ring nitrogen, strongly activates the C2, C4, and C6 positions for nucleophilic attack. The negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, providing substantial stabilization.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 6. brainly.com [brainly.com]

- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 5-Nitropyridin-3-amine Derivatives

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," consistently found in a significant percentage of FDA-approved drugs.[1] Its derivatives serve as foundational scaffolds in the development of novel therapeutic agents.[1][2] Among these, the 5-nitropyridin-3-amine core (also known as 3-amino-5-nitropyridine) stands out as a particularly versatile and reactive intermediate.[3] This guide provides a deep dive into the burgeoning field of 5-nitropyridin-3-amine derivatives, exploring their synthesis, diverse biological activities, and the mechanistic rationale that positions them as promising candidates for future drug discovery initiatives.

The 5-Nitropyridin-3-amine Scaffold: Rationale for Investigation

The therapeutic potential of this scaffold is rooted in its unique electronic and structural characteristics. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position significantly modulate the electron density of the aromatic ring.[2][4] This electronic profile makes the scaffold susceptible to various chemical transformations, allowing for the strategic placement of different functional groups to optimize biological activity.[2][3] The amino group at the 3-position provides a crucial vector for hydrogen bonding, enabling strong interactions with biological macromolecules like enzymes and receptors, which is a cornerstone of its inhibitory potential.[4] This combination of reactivity and binding capability makes 5-nitropyridin-3-amine a valuable building block for creating diverse molecular architectures with a wide range of biological effects.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a paramount goal in pharmaceutical research, and derivatives of 5-nitropyridin-3-amine have demonstrated significant potential in this arena.[5][6] Their anti-proliferative effects are often attributed to the inhibition of key signaling pathways that are dysregulated in cancer cells.[7][8]

Mechanism of Action: Precision Targeting of Oncogenic Pathways

The primary anticancer mechanism for many of these derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling, growth, and differentiation.[9] Dysregulation of kinase activity is a hallmark of many cancers.

-

Kinase Inhibition: Compounds incorporating the nitropyridine moiety have been identified as potent inhibitors of several kinases. For instance, derivatives have been synthesized that show inhibitory activity against Janus kinase 2 (JAK2), a key player in hematopoietic cell development whose dysregulation is linked to myeloproliferative neoplasms.[10] Other targets include monopolar spindle 1 (MPS1) kinase, a crucial regulator of the cell cycle, and FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutation, which is a driver in acute myeloid leukemia (AML).[8][11] The 5-nitropyridin-3-amine scaffold can be elaborated to fit into the ATP-binding pocket of these kinases, disrupting their function and halting downstream signaling cascades.

-

Disruption of Phospholipid Metabolism: Certain complex thieno[2,3-b]pyridines, which can be conceptually derived from the aminopyridine core, are postulated to exert their anti-neoplastic effects by inhibiting phosphoinositide phospholipase C (PI-PLC).[7] This enzyme is a key component of cellular signaling pathways that control cell growth and proliferation.

In Vitro Evaluation of Anti-proliferative Efficacy

The initial assessment of anticancer potential relies on robust in vitro cell-based assays. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | [6] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | [6] |

| Thieno[2,3-b]pyridine 7h | MDA-MB-231 (Breast) | 0.049 | [7] |

| Thieno[2,3-b]pyridine 7i | HCT116 (Colorectal) | 0.025-0.05 | [7] |

| 4-aminopyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal) | 0.87 | [5] |

| Diketopiperazine derivative 5-3 | MV4-11 (AML, FLT3-ITD) | 0.188 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the standard procedure for determining the IC₅₀ value of a test compound.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-nitropyridin-3-amine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Anticancer Drug Discovery

Caption: Competitive inhibition of an enzyme active site.

Anti-inflammatory Potential

Chronic inflammation is an underlying factor in numerous diseases. Metal complexes based on 5-nitropicolinic acid (a related nitropyridine derivative) have been shown to possess anti-inflammatory properties. [12]These compounds were effective at reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key model for studying inflammation. [12][13]A cadmium(II)-based complex, in particular, showed promising dual anti-inflammatory and anticancer activity. [12]

Synthesis and Chemical Versatility

The utility of 5-nitropyridin-3-amine derivatives in drug discovery is underpinned by their synthetic accessibility. The core itself serves as a crucial starting material for more complex molecules. [3]The presence of the nitro, amino, and potentially other groups (like a halogen) provides multiple reactive sites for further functionalization through reactions like nucleophilic aromatic substitution, reduction of the nitro group, or coupling reactions. [2][14]This allows chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Diagram: Key Synthetic Transformations

Caption: Synthetic routes from the core scaffold.

Conclusion and Future Directions

The 5-nitropyridin-3-amine scaffold is a testament to the power of privileged structures in medicinal chemistry. The derivatives explored in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory properties. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds.